4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline
Overview
Description
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline is a useful research compound. Its molecular formula is C30H24N4S4 and its molecular weight is 568.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromism Devices : Tetraaniline-polyethylene glycol copolymers, which may include similar compounds, are used in electrochromism devices due to their improved compatibility and processability (Lu & Yang, 2013).
Sensing Applications : Tetrathiafulvalene-appended azine ligands, related to the queried compound, are promising for sensing fluoride anions and constructing crystalline radical cation salts (Ayadi et al., 2015).
Metal Template Self-Assembly : The reaction of similar compounds with 2-pyridinecarboxaldehyde and iron(II) chloride can lead to the formation of complex structures, demonstrating potential in self-assembly applications (Kennedy et al., 2019).
Heterogeneous Catalysis : Novel microporous ruthenium complexes, which can be structurally related, show effective catalysis in the oxidation of alcohols at room temperature, particularly primary aliphatic alcohols (Kato et al., 2006).
Organic Light-Emitting Devices : Tetrasubstituted adamantane derivatives with arylamine groups, which are structurally akin, are used as high-energy materials with good thermal stability in organic light-emitting devices (Gu et al., 2015).
Antifungal Activity : Tetrathiafulvalene-appended pyridinehydrazone pyrimidine ligands exhibit antifungal activity against various strains, highlighting their biomedical potential (Ayadi et al., 2017).
Photocatalysis : Covalent organic frameworks functionalized with similar structures demonstrate promising photocatalytic activity for synthesizing thiophosphinates, offering an efficient, reusable, metal-free, and base-free heterogeneous photocatalyst platform (Qiao et al., 2022).
Optical Nonlinearity : Polyaniline-porphyrin nanocomposites, incorporating similar structures, show enhanced optical limiting properties compared to their individual constituents (Pandey et al., 2009).
Properties
IUPAC Name |
4-[5-(4-aminophenyl)-2-[4,5-bis(4-aminophenyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S4/c31-21-9-1-17(2-10-21)25-26(18-3-11-22(32)12-4-18)36-29(35-25)30-37-27(19-5-13-23(33)14-6-19)28(38-30)20-7-15-24(34)16-8-20/h1-16H,31-34H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBXSCILQAQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)S2)C6=CC=C(C=C6)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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